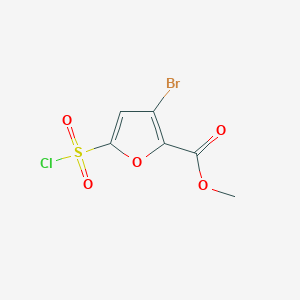

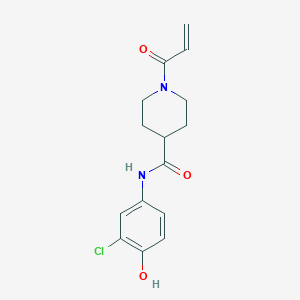

![molecular formula C14H16N2O B2798034 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline CAS No. 2197882-88-3](/img/structure/B2798034.png)

1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

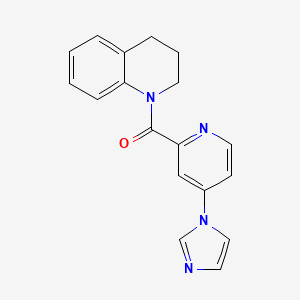

The molecule consists of an isoquinoline group, which is a type of nitrogen-containing heterocycle, attached to a 1-methylpyrrolidin-3-yl group via an oxygen atom. The exact 3D structure would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties can be predicted based on its molecular formula, such as its molecular weight, which is 228.295.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinoline derivatives have been synthesized through reactions involving activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, producing good yields. Such compounds are crucial in the development of novel chemical entities with potential pharmaceutical applications (Yavari, Hossaini, & Sabbaghan, 2006).

Nonlinear Optical (NLO) Properties : Heterocycle-based azine/azinium−(π-bridge)−pyrrole systems, including compounds related to 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline, have been synthesized and characterized for their chromophoric and self-assembled thin-film properties. These findings suggest applications in materials science, particularly in the development of NLO materials (Facchetti et al., 2002).

Biochemical Applications

- Quantum Entanglement in Cancer Diagnosis : A study presented an analytical model for the interaction between a moving nano molecule related to this compound and a two-mode field in the presence of two-photon transitions. This model aims to advance the diagnosis of human cancer cells, tissues, and tumors, highlighting the potential biomedical applications of such compounds (Alireza, Jennifer, & Angela, 2019).

Pharmacological Applications

- Antimicrobial and Antioxidant Activities : New derivatives of indolo[3,2-c]isoquinoline have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, demonstrating significant biological activities, underscore the potential of isoquinoline derivatives in developing new antimicrobial and antioxidant agents (Verma, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(1-methylpyrrolidin-3-yl)oxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16-9-7-12(10-16)17-14-13-5-3-2-4-11(13)6-8-15-14/h2-6,8,12H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKHUUAPLXJBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)

![2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2797968.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)

![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)